N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine
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Overview
Description
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine typically involves multiple steps
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could yield fully saturated compounds.
Scientific Research Applications
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the piperidine and phenylethyl groups can modulate the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-amine: Lacks the phenylethyl group, which may affect its binding properties.
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The unique combination of the imidazole, piperidine, and phenylethyl groups in N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-16-19(21-15-20-16)14-23-11-6-9-18(13-23)22(2)12-10-17-7-4-3-5-8-17/h3-5,7-8,15,18H,6,9-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBNGYMBOQESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)N(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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